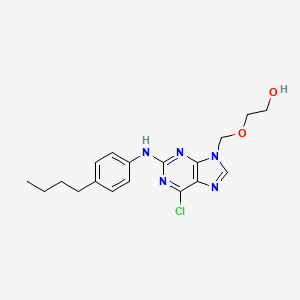
N-(2-((1-Carboxyethyl)amino)ethyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((1-Carboxyethyl)amino)ethyl)alanine: is an organic compound that belongs to the class of aminocarboxylic acids. This compound is formally a derivative of glycine and is characterized by its white solid appearance. It is soluble in water and has a molecular formula of C7H11NO6 .
準備方法
Synthetic Routes and Reaction Conditions:
From β-alanine and monochloroacetic acid: This method involves the reaction of β-alanine with monochloroacetic acid to produce N-(2-((1-Carboxyethyl)amino)ethyl)alanine.
Double cyanomethylation of β-alanine: This process uses methanal and alkali cyanides, followed by hydrolysis of the intermediate bis-methyl cyanides and acidification with mineral acids.
Cyanoethylation of iminodiacetic acid: This method involves a Michael addition of 2-propenenitrile to iminodiacetic acid, followed by alkaline hydrolysis and acidification.
Industrial Production Methods: The most economical synthesis route is based on iminodiacetic acid, which is easily accessible by oxidizing diethanolamine. This method is advantageous due to its high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: N-(2-((1-Carboxyethyl)amino)ethyl)alanine can undergo oxidation reactions, forming various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
Chemistry: N-(2-((1-Carboxyethyl)amino)ethyl)alanine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a component in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of biodegradable chelating agents and as an intermediate in the synthesis of various chemicals .
作用機序
The mechanism by which N-(2-((1-Carboxyethyl)amino)ethyl)alanine exerts its effects involves its interaction with metal ions and proteins. It acts as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include enzymes and receptors that are involved in metabolic processes .
類似化合物との比較
N-(2-Carboxyethyl)iminodiacetic acid: This compound is similar in structure and function, also acting as a chelating agent.
β-Alanine derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: N-(2-((1-Carboxyethyl)amino)ethyl)alanine is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable chelation .
特性
CAS番号 |
6951-95-7 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-[2-(1-carboxyethylamino)ethylamino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-5(7(11)12)9-3-4-10-6(2)8(13)14/h5-6,9-10H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
YRXHNZVXWCZZEO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCCNC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


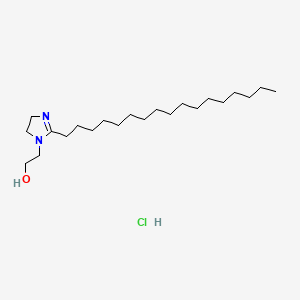
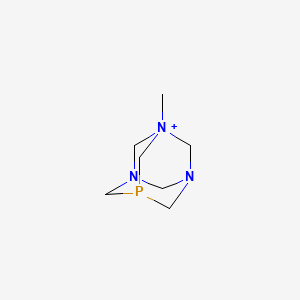
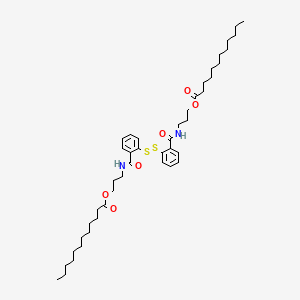
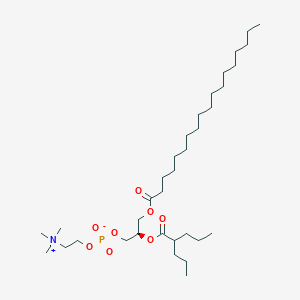
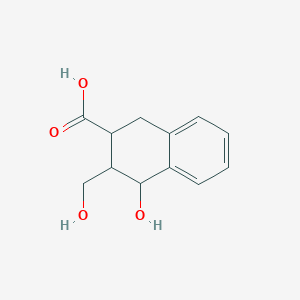
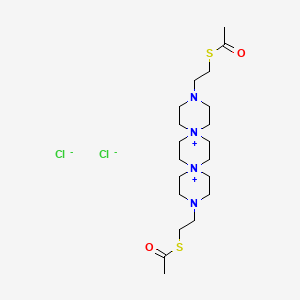
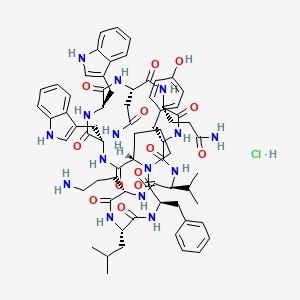
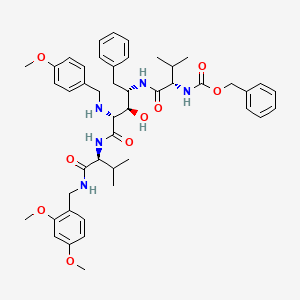
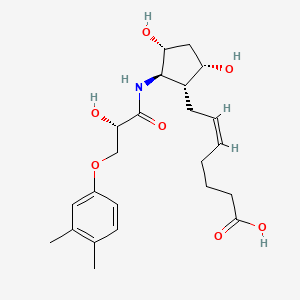
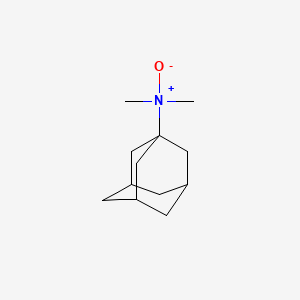
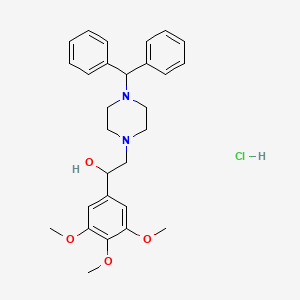

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
